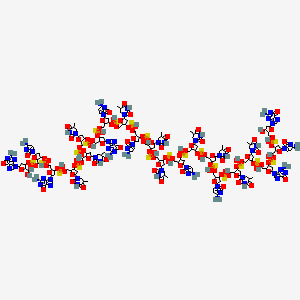![molecular formula C12H19NO5S B602904 N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide CAS No. 1155619-73-0](/img/structure/B602904.png)
N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide, also known as HPMPOB, is a chemical compound that has been utilized in scientific research for various purposes. This sulfonamide derivative is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating the pH balance in the body.
Mécanisme D'action
N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide is a potent inhibitor of carbonic anhydrase, and it works by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in the pH of the surrounding environment, which can have various physiological effects.
Biochemical and Physiological Effects:
N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity in various tissues, including the brain, kidneys, and liver. This inhibition can lead to a decrease in the pH of the surrounding environment, which can have various effects on cellular function, ion transport, and acid-base balance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide in lab experiments is its potent inhibitory effect on carbonic anhydrase, which can be useful for studying the role of this enzyme in various physiological processes. However, one of the limitations of using N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide, including the development of more potent and selective inhibitors of carbonic anhydrase, the investigation of the role of carbonic anhydrase in various disease states, and the development of new therapeutic agents based on the inhibition of carbonic anhydrase activity. Additionally, the use of N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide in combination with other drugs or therapies may provide new avenues for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide is a multi-step process that involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 1-(hydroxymethyl)propylamine. The reaction takes place in the presence of a base such as triethylamine, and the product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide has been utilized in scientific research for various purposes, including as a tool for studying the role of carbonic anhydrase in various physiological processes. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. This process plays a crucial role in regulating the pH balance in the body and is involved in various physiological processes such as respiration, acid-base balance, and ion transport.
Propriétés
IUPAC Name |
N-(1-hydroxybutan-2-yl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5S/c1-4-9(8-14)13-19(15,16)12-7-10(17-2)5-6-11(12)18-3/h5-7,9,13-14H,4,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHAQPQVBSQWHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-((4aS,7aS)-2-amino-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-fluoropicolinamide](/img/structure/B602832.png)
![3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B602835.png)
![2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol](/img/structure/B602836.png)





![4,4'-Oxybis[N-ethyl-benzenesulfonamide]](/img/structure/B602844.png)
